1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
1-adamantyl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O2/c1-2-36-22-5-3-21(4-6-22)34-25-23(30-31-34)24(28-17-29-25)32-7-9-33(10-8-32)26(35)27-14-18-11-19(15-27)13-20(12-18)16-27/h3-6,17-20H,2,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWDZBVGLMRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 920204-30-4) is a synthetic organic molecule that combines an adamantane moiety with a piperazine and a triazolopyrimidine structure. This unique combination suggests potential bioactivity in various pharmacological applications, particularly in cancer therapy and antimicrobial activity.
The molecular formula of the compound is , with a molecular weight of 473.6 g/mol. The structural complexity arises from the presence of multiple functional groups that may interact with biological targets.
Biological Activity Overview
Research into the biological activity of compounds similar to this one indicates several potential pharmacological effects:
Anticancer Activity
Studies have shown that compounds containing the triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, hydrazide-hydrazone derivatives with an adamantyl carbonyl moiety have demonstrated cytotoxicity against various cancer cell lines, including:
- Hep3B (liver cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
In one study, specific derivatives showed cell viability reductions of approximately 37.78% to 40.42% at concentrations of 100 μM across these lines .
Antimicrobial Activity
The adamantane structure is known for its antimicrobial properties. Compounds derived from adamantane have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Some derivatives exhibited marked antibacterial activity against tested strains, indicating that the compound may possess similar properties due to its structural characteristics .
Research Findings and Case Studies
| Study | Compound Tested | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Hydrazide-Hydrazones | Hep3B | 100 | Cytotoxic | |
| Adamantane Derivatives | C. albicans | N/A | Antifungal | |
| Adamantane-containing Pyrimidines | A549 | 27.3 | Cytotoxic |
The biological activities of compounds like This compound can be attributed to their ability to interact with specific cellular pathways:
Scientific Research Applications
Antiviral Activity
Research has shown that derivatives of adamantane exhibit antiviral properties, particularly against influenza and HIV viruses. The incorporation of the adamantane moiety in this compound suggests potential antiviral applications. For example, studies have indicated that adamantane derivatives possess marked antiviral effects due to their ability to interfere with viral replication mechanisms .
Anticancer Properties
The compound's structural elements suggest it may have significant anticancer activity. In vitro studies have demonstrated that compounds with similar triazole-pyrimidine structures exhibit antiproliferative effects against various cancer cell lines, including prostate cancer (PC-3), colorectal cancer (HCT-116), and breast cancer (MCF-7). For instance, related compounds displayed IC50 values less than 10 µM against HeLa and MCF-7 cell lines, indicating strong antiproliferative effects .
Study on Anticancer Activity
In a recent study assessing the antiproliferative activity of related compounds against human tumor cell lines, it was found that compounds sharing structural similarities with 1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibited significant cytotoxicity. The study utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds .
Research on Antiviral Efficacy
Another study investigated the antiviral efficacy of adamantane derivatives against influenza viruses. The results indicated that these compounds could effectively inhibit viral replication at specific concentrations. This suggests that similar mechanisms may be applicable to the target compound due to its structural components .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyrimidine core demonstrates electrophilic character at C7, enabling substitution reactions with nucleophiles. Piperazine-linked derivatives show enhanced solubility, facilitating these reactions under mild conditions.
Key findings:
-
Adamantane’s electron-withdrawing carbonyl group increases electrophilicity at the triazolopyrimidine C7 position .
-
Steric hindrance from the 4-ethoxyphenyl group reduces reaction rates compared to non-substituted analogs .
Piperazine Functionalization
The piperazine ring undergoes alkylation/acylation at both nitrogen atoms, with preferential reactivity at the less hindered position.
Mechanistic insights:
-
Acylation occurs preferentially at the nitrogen distal to the adamantane moiety due to steric factors .
-
Mannich reactions proceed via iminium ion intermediates, confirmed by -NMR kinetics .
Triazole Ring Modifications
The triazolo[4,5-d]pyrimidine system participates in cycloaddition and ring-opening reactions.
Critical data:
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X-ray crystallography confirms a 59.41° dihedral angle between triazole and piperazine rings, influencing reactivity .
-
Hydrolysis products show reduced biological activity compared to parent compound.
Adamantane Carbonyl Reactivity
The adamantane-1-carbonyl group participates in condensation and reduction reactions.
Structural impact:
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Carbonyl reduction decreases melting point by 47°C, improving solubility .
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Schiff base derivatives exhibit bathochromic shifts in UV-Vis spectra (Δλ = 32 nm) .
Biological Activity Correlation
Reaction products have been evaluated for therapeutic potential:
Structure-activity relationships:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substitutions
Pharmacological and Physicochemical Properties
Lipophilicity and Drug-Likeness
- The adamantane group in the target compound increases logP (estimated ~3.5) compared to analogs with smaller acyl groups (e.g., phenoxyethanone: logP ~2.8) .
Receptor Binding
- Adenosine A2A Receptor: RG7774 and related triazolopyrimidines exhibit nanomolar affinity (IC₅₀ < 100 nM) via orthosteric/allosteric modulation . The target compound’s adamantane group may enhance binding to hydrophobic pockets.
Anticancer Activity
- Derivatives with hydrazinylsugar or propylthio groups () show IC₅₀ values of 10–50 µM against MCF-7 cells. The target compound’s adamantane moiety may improve cytotoxicity via enhanced membrane permeability .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
A multi-step protocol is typically employed, starting with condensation reactions (e.g., acetophenone derivatives with hydrazines) and proceeding to cyclization via Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) . Piperazine coupling often uses carbodiimide reagents like EDC with activators such as HOAt in TFA . Optimization requires precise stoichiometric control of alkyl halides or acyl chlorides and monitoring reaction times (e.g., 24-hour reflux for triazolo-pyrimidine formation) . Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- X-ray crystallography resolves molecular conformation (e.g., L-shaped geometry with dihedral angles ~78–79° between triazole and aryl rings) .
- IR/Raman spectroscopy identifies functional groups like adamantane carbonyl (C=O stretch ~1700 cm⁻¹) and triazole C-N bonds .
- NMR (¹H/¹³C) confirms regiochemistry of the ethoxyphenyl and piperazine substituents, with coupling constants revealing spatial arrangements .
Advanced Research Questions
Q. How can computational modeling predict bioactivity or guide derivative design?
Quantum chemical calculations (e.g., B3LYP/cc-pVDZ basis sets) determine equilibrium structures, dipole moments, and electronic properties . Reaction path searches (via DFT) optimize intermediates, while molecular docking evaluates interactions with biological targets (e.g., enzyme active sites) . For example, adamantane’s lipophilic bulk can be modeled to enhance blood-brain barrier penetration .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
Discrepancies in molecular conformation (e.g., dynamic vs. static crystal packing) require complementary techniques:
- X-ray data may show pseudosymmetry or disorder (e.g., inverted twinning with minor components contributing ~27%) .
- VT-NMR (variable temperature) or solid-state NMR can detect conformational flexibility in solution vs. rigid crystal environments .
- DFT simulations reconcile experimental IR/Raman peaks with theoretical vibrational modes .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine amines to prevent side reactions during triazolo formation .
- Catalytic acceleration : Imidazole or DMAP can enhance acylation efficiency .
- Workup optimization : Precipitation (e.g., from i-propanol/water) minimizes loss of polar intermediates .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Bioisosteric replacement : Substitute the ethoxyphenyl group with halogenated or heteroaryl analogs to modulate receptor affinity .
- Piperazine modifications : Introduce methyl or benzyl groups to alter pharmacokinetics (e.g., logP, solubility) .
- Adamantane tuning : Replace with bicyclic systems (e.g., norbornane) to balance lipophilicity and metabolic stability .
Methodological Considerations
Q. What analytical workflows validate synthetic intermediates?
Q. How are stability and degradation profiles assessed under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
